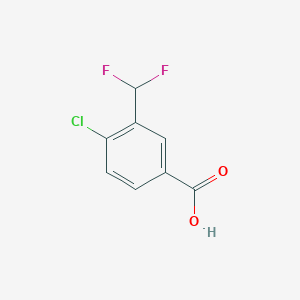

4-Chloro-3-(difluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

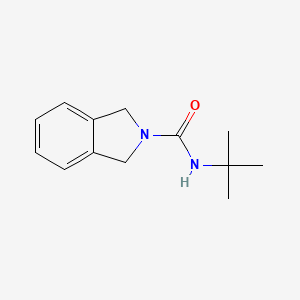

4-Chloro-3-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O2 . It is an off-white powder and is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C8H5ClF2O2/c9-6-2-1-4 (8 (12)13)3-5 (6)7 (10)11/h1-3,7H, (H,12,13) . This indicates the presence of a benzoic acid group with chlorine and difluoromethyl substituents. Physical And Chemical Properties Analysis

This compound is an off-white powder . It has a molecular weight of 206.58 . The compound is stored at room temperature .Mechanism of Action

4-Chloro-3-(difluoromethyl)benzoic acidzoic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in the level of acetylcholine in the synaptic cleft, which can result in various physiological and biochemical effects.

Biochemical and Physiological Effects:

4-Chloro-3-(difluoromethyl)benzoic acidzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(difluoromethyl)benzoic acidzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, one limitation of 4-Chloro-3-(difluoromethyl)benzoic acidzoic acid is that it is relatively expensive compared to other starting materials.

Future Directions

There are several future directions for the use of 4-Chloro-3-(difluoromethyl)benzoic acidzoic acid in scientific research. One direction is the development of new biologically active compounds using 4-Chloro-3-(difluoromethyl)benzoic acidzoic acid as a starting material. Another direction is the investigation of the mechanism of action of 4-Chloro-3-(difluoromethyl)benzoic acidzoic acid on AChE inhibition. Furthermore, the potential therapeutic applications of 4-Chloro-3-(difluoromethyl)benzoic acidzoic acid in the treatment of various diseases such as cancer and inflammation can also be explored.

In conclusion, 4-Chloro-3-(difluoromethyl)benzoic acidzoic acid is a valuable compound in scientific research, with various applications in medicinal chemistry, biochemistry, and pharmacology. Its stability, solubility, and purity make it an attractive starting material for the synthesis of biologically active compounds. The investigation of its mechanism of action and potential therapeutic applications can lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

4-Chloro-3-(difluoromethyl)benzoic acidzoic acid can be synthesized by the reaction of 4-chloro-3-nitrobenzoic acid with difluoromethyl iodide in the presence of a palladium catalyst. The reaction takes place under high temperature and pressure conditions and yields the desired product with high purity.

Scientific Research Applications

4-Chloro-3-(difluoromethyl)benzoic acidzoic acid has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a reference compound in analytical chemistry for the development of analytical methods.

Safety and Hazards

The safety information for 4-Chloro-3-(difluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-chloro-3-(difluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINKQBYMKNDPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2456468.png)

![3-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2456469.png)

![6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2456473.png)

![6-Chloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2456475.png)

![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)

![5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2456478.png)

![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)

![1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2456481.png)

![1-(4-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456484.png)

![2-naphthalen-1-yl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2456486.png)